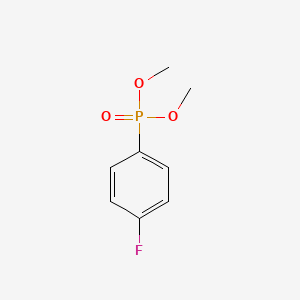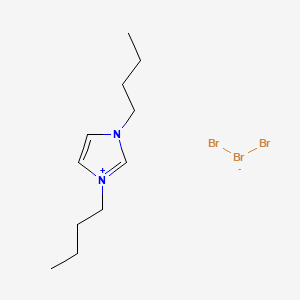
Ethyl 2-(3-Iodophenyl)thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-Iodophenyl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with an ethyl ester group at the 4-position and an iodophenyl group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-Iodophenyl)thiazole-4-carboxylate typically involves the condensation of 3-iodoaniline with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Ethyl 2-(3-Iodophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and function, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and cell death.
Comparaison Avec Des Composés Similaires
Ethyl 2-(3-Bromophenyl)thiazole-4-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
2-(2,3-Anhydrofuranosyl)thiazole-4-carboxamide: Different substituents on the thiazole ring, resulting in varied biological activities.
2-Aminothiazole-4-carboxylate Schiff Bases: Different functional groups, leading to distinct antimicrobial and antifungal properties.
Uniqueness: The presence of the iodophenyl group in Ethyl 2-(3-Iodophenyl)thiazole-4-carboxylate enhances its reactivity and potential for substitution reactions, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C12H10INO2S |
|---|---|
Poids moléculaire |
359.18 g/mol |
Nom IUPAC |
ethyl 2-(3-iodophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H10INO2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 |
Clé InChI |
GQWNPKAYLFDTIS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13683493.png)






![1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13683537.png)


![tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate](/img/structure/B13683554.png)
![5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13683558.png)

